molecular formula C10H11Cl2NO2 B15307743 (3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride

(3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride

Cat. No.: B15307743
M. Wt: 248.10 g/mol
InChI Key: IGQVPUJECULKFM-SBSPUUFOSA-N
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Description

(3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride: is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a chlorine atom at the 5th position and a carboxylic acid group at the 3rd position of the tetrahydroisoquinoline ring system. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 5-chloro-1,2,3,4-tetrahydroisoquinoline.

    Carboxylation: The introduction of the carboxylic acid group at the 3rd position is achieved through carboxylation reactions. This can be done using reagents like carbon dioxide in the presence of a base.

    Resolution: The resulting racemic mixture is then resolved to obtain the (3R)-enantiomer. This can be done using chiral resolution agents or chromatography techniques.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline ring, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chlorine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted tetrahydroisoquinolines.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: Investigated for its potential to inhibit certain enzymes.

    Receptor Binding: Studied for its binding affinity to various biological receptors.

Medicine:

    Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Investigated for its therapeutic potential in treating neurological disorders.

Industry:

    Chemical Manufacturing: Used in the production of fine chemicals and intermediates.

    Material Science:

Mechanism of Action

The mechanism of action of (3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

    (3S)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.

    5-chloro-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxylic acid group, leading to different reactivity and applications.

    1,2,3,4-tetrahydroisoquinoline: The parent compound without the chlorine and carboxylic acid groups.

Uniqueness:

    Chirality: The (3R)-enantiomer exhibits specific biological activity that is distinct from its (3S)-counterpart.

    Functional Groups:

    Solubility: The hydrochloride salt form enhances solubility, making it more versatile for various applications.

Properties

Molecular Formula

C10H11Cl2NO2

Molecular Weight

248.10 g/mol

IUPAC Name

(3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H10ClNO2.ClH/c11-8-3-1-2-6-5-12-9(10(13)14)4-7(6)8;/h1-3,9,12H,4-5H2,(H,13,14);1H/t9-;/m1./s1

InChI Key

IGQVPUJECULKFM-SBSPUUFOSA-N

Isomeric SMILES

C1[C@@H](NCC2=C1C(=CC=C2)Cl)C(=O)O.Cl

Canonical SMILES

C1C(NCC2=C1C(=CC=C2)Cl)C(=O)O.Cl

Origin of Product

United States

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